5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Overview
Description
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a chemical compound with the molecular weight of 267.28 . The IUPAC name for this compound is the same as the common name . The InChI code for this compound is 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-8-7(6-15)9(10(16)17)14-13-8/h4-6H2,1-3H3,(H,13,14)(H,16,17) .
Scientific Research Applications
1. Application in Dipeptide Synthesis
- Summary of Application : This compound is used in the synthesis of dipeptides. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) and used as the starting materials in dipeptide synthesis .
- Methods of Application : The Boc-AAILs were prepared as a series of room-temperature ionic liquids. They were then used with commonly used coupling reagents in dipeptide synthesis .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
2. Conversion to tert-butyl 4,5,6,7-tetrahydropyrazolo
- Summary of Application : This compound is converted to tert-butyl 4,5,6,7-tetrahydropyrazolo .
- Methods of Application : Methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids. Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm afforded tert-butyl 4,5,6,7-tetrahydropyrazolo .
- Results or Outcomes : The method for the synthesis of functionalized pyrazolo [4,3-b]pyridines assumes the use as substrates of previously synthesized N-Boc-4-aminopyrazole-5-carbaldehydes which have shown their efficiency as bicenter components in cyclocondensations with ketones .
3. Application as a Protecting Group
- Summary of Application : The tert-butoxycarbonyl (BOC) group is used as a protecting group for amines in organic synthesis .
- Methods of Application : The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
- Results or Outcomes : Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
4. Application in Antimicrobial and Antibacterial Properties
- Summary of Application : Compounds derived from 1,2,4-triazoles, which can be synthesized from “5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid”, have a wide spectrum of activities, including antimicrobial and antibacterial properties .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the synthesis of the 1,2,4-triazoles and subsequent testing of their biological activity .
- Results or Outcomes : The compounds have shown significant antimicrobial and antibacterial properties .
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-8-7(6-15)9(10(16)17)14-13-8/h4-6H2,1-3H3,(H,13,14)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBGWGXWHAVLKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115361 | |
Record name | 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | |
CAS RN |
1709843-87-7, 518990-56-2 | |
Record name | 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1709843-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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